molecular formula C14H12ClN B195742 3-Chloroiminodibenzyl CAS No. 32943-25-2

3-Chloroiminodibenzyl

Cat. No. B195742
CAS RN: 32943-25-2
M. Wt: 229.7 g/mol
InChI Key: MHUXTOYYIDFXRF-UHFFFAOYSA-N
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Description

3-Chloroiminodibenzyl is a chemical intermediate . It belongs to the category of chemical intermediates and is used in the pharmaceutical industry .


Synthesis Analysis

A ligand-free, highly efficient Cu-catalytic N-arylation of iminodibenzyl and iminostilbene derivatives with a broad scope of unactivated aryl halides under mild conditions has been developed .


Molecular Structure Analysis

3-Chloroiminodibenzyl contains a total of 30 bonds; 18 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

3-Chloroiminodibenzyl has been used as a spectrophotometric reagent for the determination of micro amounts of mercury (II), nickel (II), copper (II), and cobalt (II) in the presence of 3-methyl-2-benzothiazoline hydrazone hydrochloride hydrate (MBTH) or 4-aminoantipyrine (AAP) as electrophilic coupling reagents .


Physical And Chemical Properties Analysis

3-Chloroiminodibenzyl has a molecular formula of C14H12ClN and a molar mass of 229.7 . It has a density of 1.2±0.1 g/cm3, a boiling point of 347.1±42.0 °C at 760 mmHg, and a flash point of 163.7°C . It appears as a bright yellow solid .

Scientific Research Applications

1. Determination of Aluminum in Drugs

  • Application Summary: 3-Chloroiminodibenzyl is used as a reagent in a spectrophotometric method for determining the concentration of aluminum in drugs. The absorbance of the Al (III)-3-Chloroiminodibenzyl complex obeys Beer’s law between 1.4 µg mL–1 and 13.5 µg mL–1 for the aluminium in the optimum conditions .
  • Method of Application: The method involves the use of UV-Vis spectrophotometry to measure the absorbance of the Al (III)-3-Chloroiminodibenzyl complex. The LOD and LOQ values of the developed method were 0.01139 μg mL-1 and 0.0345 μg mL-1, respectively for the ligand .
  • Results: The method was successfully used to determine the concentration of aluminum in Kompensan® drug .

2. N-Arylation of Iminodibenzyls and Iminostilbenes

  • Application Summary: 3-Chloroiminodibenzyl is used in a Cu-catalytic N-arylation of iminodibenzyl and iminostilbene derivatives with a broad scope of unactivated aryl halides .
  • Method of Application: A ligand-free, highly efficient Cu-catalytic N-arylation of iminodibenzyl and iminostilbene derivatives with a broad scope of unactivated aryl halides under mild conditions has been developed for the first time .
  • Results: This novel protocol provides facile and convenient access to the construction of dibenzazepines and offers promising alternatives to the widely used palladium catalysts .

3. Determination of Micro Amounts of Metals

  • Application Summary: 3-Chloroiminodibenzyl is used as a reagent in a spectrophotometric method for determining micro amounts of mercury, nickel, copper, and cobalt in industrial effluents and soil samples .
  • Method of Application: The method involves the use of spectrophotometry to measure the absorbance of the metal-3-Chloroiminodibenzyl complex .
  • Results: The method was found to be sensitive and selective for the determination of these metals in industrial effluents and soil samples .

4. Determination of Aluminum in Drugs

  • Application Summary: 3-Chloroiminodibenzyl is used as a reagent in a spectrophotometric method for determining the concentration of aluminum in drugs .
  • Method of Application: The method involves the use of UV-Vis spectrophotometry to measure the absorbance of the Al (III)-3-Chloroiminodibenzyl complex .
  • Results: The method was successfully used to determine the concentration of aluminum in Kompensan® drug .

5. N-Arylation of Iminodibenzyls and Iminostilbenes

  • Application Summary: 3-Chloroiminodibenzyl is used in a Cu-catalytic N-arylation of iminodibenzyl and iminostilbene derivatives with a broad scope of unactivated aryl halides .
  • Method of Application: A ligand-free, highly efficient Cu-catalytic N-arylation of iminodibenzyl and iminostilbene derivatives with a broad scope of unactivated aryl halides under mild conditions has been developed for the first time .
  • Results: This novel protocol provides facile and convenient access to the construction of dibenzazepines and offers promising alternatives to the widely used palladium catalysts .

6. Determination of Micro Amounts of Metals

  • Application Summary: 3-Chloroiminodibenzyl is used as a reagent in a spectrophotometric method for determining micro amounts of mercury, nickel, copper, and cobalt in industrial effluents and soil samples .
  • Method of Application: The method involves the use of spectrophotometry to measure the absorbance of the metal-3-Chloroiminodibenzyl complex .
  • Results: The method was found to be sensitive and selective for the determination of these metals in industrial effluents and soil samples .

4. Determination of Aluminum in Drugs

  • Application Summary: 3-Chloroiminodibenzyl is used as a reagent in a spectrophotometric method for determining the concentration of aluminum in drugs .
  • Method of Application: The method involves the use of UV-Vis spectrophotometry to measure the absorbance of the Al (III)-3-Chloroiminodibenzyl complex .
  • Results: The method was successfully used to determine the concentration of aluminum in Kompensan® drug .

5. N-Arylation of Iminodibenzyls and Iminostilbenes

  • Application Summary: 3-Chloroiminodibenzyl is used in a Cu-catalytic N-arylation of iminodibenzyl and iminostilbene derivatives with a broad scope of unactivated aryl halides .
  • Method of Application: A ligand-free, highly efficient Cu-catalytic N-arylation of iminodibenzyl and iminostilbene derivatives with a broad scope of unactivated aryl halides under mild conditions has been developed for the first time .
  • Results: This novel protocol provides facile and convenient access to the construction of dibenzazepines and offers promising alternatives to the widely used palladium catalysts .

6. Determination of Micro Amounts of Metals

  • Application Summary: 3-Chloroiminodibenzyl is used as a reagent in a spectrophotometric method for determining micro amounts of mercury, nickel, copper, and cobalt in industrial effluents and soil samples .
  • Method of Application: The method involves the use of spectrophotometry to measure the absorbance of the metal-3-Chloroiminodibenzyl complex .
  • Results: The method was found to be sensitive and selective for the determination of these metals in industrial effluents and soil samples .

Safety And Hazards

3-Chloroiminodibenzyl is harmful if swallowed . In case of skin contact, wash the affected area with soap and water. If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician .

properties

IUPAC Name

2-chloro-6,11-dihydro-5H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUXTOYYIDFXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186595
Record name 3-Chloroiminodibenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine

CAS RN

32943-25-2
Record name 3-Chloroiminodibenzyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroiminodibenzyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032943252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroiminodibenzyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.623
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Record name 3-CHLOROIMINODIBENZYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Suresha, MF Silwadi, AA Syed - International Journal of …, 2002 - Taylor & Francis

Iminodibenzyl (IDB) and 3-chloroiminodibenzyl (Cl-IDB) are proposed as a new class of spectrophotometric reagents for the determination of micro amounts of mercury(II), nickel(II), …

Number of citations: 22 www.tandfonline.com
A Zirnis, FF Piszkiewicz… - Journal of Heterocyclic …, 1976 - Wiley Online Library
Fremy salt oxidation of 3‐chloroiminodibenzyl yields a mixture of two isomeric iminequinones, which can be separated and reduced to aminophenols and the phenolic group protected …
Number of citations: 2 onlinelibrary.wiley.com
M Begum, IB Koki, M Rizwan, AA Syed - International Journal of …, 2016 - academia.edu
… The methods are based on the interaction of diazotised drugs with iminodibenzyl (IDB) and 3-chloroiminodibenzyl (Cl-IDB) (new spectrophotometric reagents) in hydrochloric acid …
Number of citations: 3 www.academia.edu
A Rubello, G Volpe, D Favretto… - Rapid communications in …, 1996 - Wiley Online Library
… behaviour of five tricyclic antidepressants (desipramine, imipramine, clomipramine, trimipramine and lofepramine) and of their synthons (iminodibenzyl and 3-chloroiminodibenzyl) have …
EA Korobkova, J Nemeth, M Cadougan… - Bioorganic & medicinal …, 2012 - Elsevier
… The mass spectrum of the first peak matched that of 3-chloroiminodibenzyl (systematic name—… The two molecules, iminodibenzyl and 3-chloroiminodibenzyl, were purchased and were …
Number of citations: 5 www.sciencedirect.com
W Huang, SL Buchwald - Chemistry–A European Journal, 2016 - Wiley Online Library
Compounds containing the iminodibenzyl and iminostilbene ring systems are prevalent in medicinal targets and functional materials. Herein, we report palladium‐catalyzed conditions …
AJ Hutt, GE Navas, AH Beckett - Xenobiotica, 1982 - Taylor & Francis
… examination of the material, isolated by preparative tlc, yielded two peaks corresponding to the retention times of 3-chloroiminodibenzyl (VI) and desmethylchlorimipramine (I) (see table …
Number of citations: 4 www.tandfonline.com
DB Kim, KH Lee, KY Park, S Ahn, SK Chang - Sensors and Actuators B …, 2018 - Elsevier
A novel masking agent-controlled discriminative Hg 2+ - and Cu 2+ -selective reaction-based sensing system was investigated. Signaling was carried out by the metal-assisted …
Number of citations: 7 www.sciencedirect.com
RMA Yassin, NS Othman - Iraqi Journal of Science, 2023 - iasj.net
… techniques employing various reagents such as 3,5-Dimethylphenol [8], 4-Nitrophenol [9], 1-Naphthol [10], p-Nitroaniline [11], Orcinol [12], Iminodibenzyl, and 3-Chloroiminodibenzyl [13…
Number of citations: 4 www.iasj.net
AH Al-Bagawi, W Ahmad, ZM Saigl, H Alwael… - … Acta Part A: Molecular …, 2017 - Elsevier
The most common problems in spectrophotometric determination of various complex species originate from the background spectral interference. Thus, the present study aimed to …
Number of citations: 8 www.sciencedirect.com

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